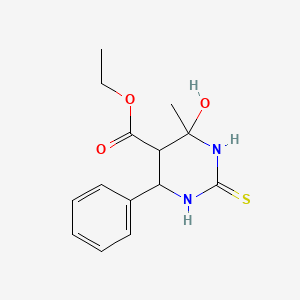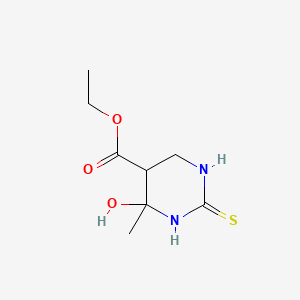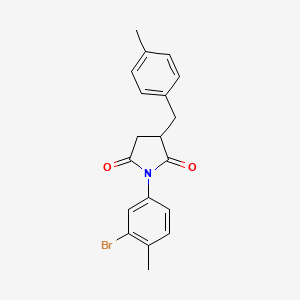![molecular formula C20H18F3NO3 B4303038 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B4303038.png)
3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione
Descripción general
Descripción
3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione, also known as TFPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFPD is a pyrrolidine derivative and is a white crystalline powder with a molecular weight of 391.43 g/mol.
Mecanismo De Acción
The mechanism of action of 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione is not fully understood. However, it has been suggested that 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione exerts its biological effects by interacting with specific cellular targets, such as enzymes, receptors, and ion channels. 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in the inflammatory response. 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione has also been shown to modulate the activity of certain receptors, such as the α7 nicotinic acetylcholine receptor, which is involved in cognitive function.
Biochemical and Physiological Effects:
3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione inhibits the proliferation of cancer cells and induces apoptosis. 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-α, in cells stimulated with lipopolysaccharide. In vivo studies have shown that 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione exhibits analgesic and anti-inflammatory effects in animal models of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione in lab experiments is its high purity and stability. 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione is a white crystalline powder that is easy to handle and store. Another advantage is its versatility in various applications, such as medicinal chemistry, materials science, and organic synthesis. However, one of the limitations of using 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione is its relatively high cost compared to other chemical compounds.
Direcciones Futuras
There are several future directions for the research on 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science. Additionally, there is a need for more in vivo studies to validate its potential therapeutic effects and to determine its pharmacokinetic and pharmacodynamic properties.
Aplicaciones Científicas De Investigación
3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. In materials science, 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione has been used as a building block for the synthesis of novel materials with potential applications in electronic devices and sensors. In organic synthesis, 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione has been used as a chiral auxiliary for the asymmetric synthesis of various compounds.
Propiedades
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO3/c1-12-7-13(2)9-14(8-12)10-15-11-18(25)24(19(15)26)16-3-5-17(6-4-16)27-20(21,22)23/h3-9,15H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHIKXQVIVUMQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate](/img/structure/B4302956.png)
![ethyl 5-(acetyloxy)-6-bromo-1-methyl-2-[(2-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B4302959.png)
![dimethyl 2-amino-5-oxo-7-phenyl-4-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B4302960.png)
![4-(2-methylphenyl)-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302963.png)
![4-(2-fluorophenyl)-7,7-dimethyl-1-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302971.png)
![4-(4-fluorophenyl)-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302977.png)
![4-(2-chlorophenyl)-7,7-dimethyl-1-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302979.png)
![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl 2-fluorobenzoate](/img/structure/B4302985.png)
![4,4'-[piperazine-1,4-diylbis(methylene)]bis(2,6-diisopropylphenol)](/img/structure/B4302989.png)




![4-[3-(hexyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4303048.png)